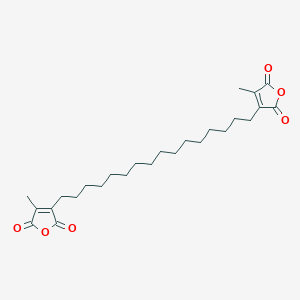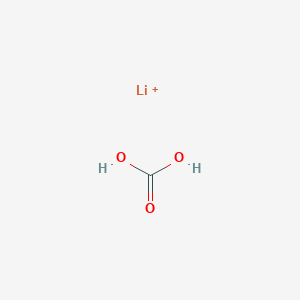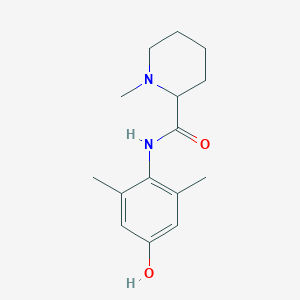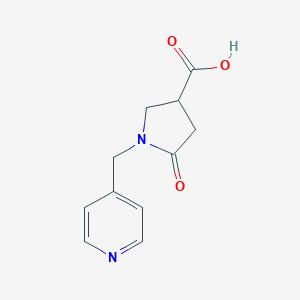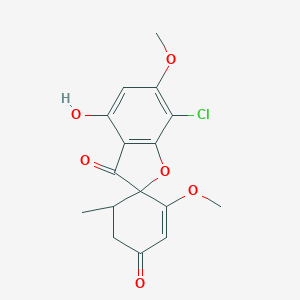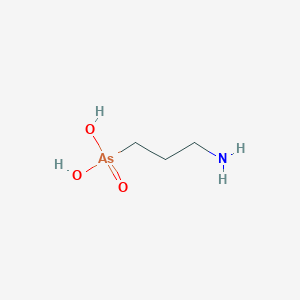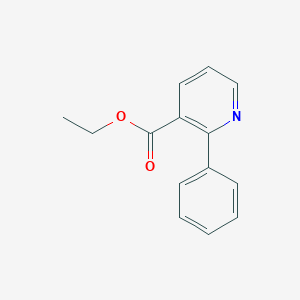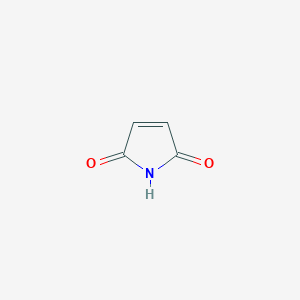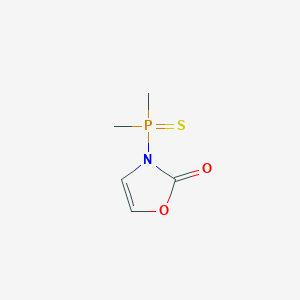
3-Dimethylphosphinothioyl-2(3H)-oxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylphosphinothioyl-2(3H)-oxazolone, also known as DMTPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DMTPO is a highly reactive compound that is used as a scavenger for moisture and oxygen in various applications. It is widely used in the field of analytical chemistry, material science, and pharmaceutical research.
Mechanism Of Action
3-Dimethylphosphinothioyl-2(3H)-oxazolone is a highly reactive compound that reacts with moisture and oxygen to form stable phosphine oxide and sulfone products. The reaction takes place via a radical mechanism, where 3-Dimethylphosphinothioyl-2(3H)-oxazolone acts as a radical scavenger. The resulting products are non-toxic and do not interfere with the analysis of other compounds.
Biochemical And Physiological Effects
3-Dimethylphosphinothioyl-2(3H)-oxazolone has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in analytical chemistry and material science.
Advantages And Limitations For Lab Experiments
3-Dimethylphosphinothioyl-2(3H)-oxazolone has several advantages for lab experiments. It is a highly reactive compound that can be used to scavenge moisture and oxygen from samples, which is essential for the analysis of sensitive compounds. 3-Dimethylphosphinothioyl-2(3H)-oxazolone is also a versatile derivatizing agent that can be used to analyze a wide range of compounds. However, 3-Dimethylphosphinothioyl-2(3H)-oxazolone has some limitations, such as its high reactivity, which can result in the formation of unwanted by-products. Additionally, 3-Dimethylphosphinothioyl-2(3H)-oxazolone is a relatively expensive reagent, which can limit its use in some applications.
Future Directions
There are several future directions for the use of 3-Dimethylphosphinothioyl-2(3H)-oxazolone in scientific research. One potential application is in the analysis of volatile organic compounds in breath samples for the diagnosis of diseases such as cancer and diabetes. 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used as a derivatizing agent to improve the sensitivity and selectivity of breath analysis. Another potential application is in the synthesis of novel materials with unique properties. 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used as a building block for the synthesis of new polymers and composites with improved mechanical and thermal properties. Finally, 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used in the development of new analytical techniques for the analysis of complex mixtures. For example, 3-Dimethylphosphinothioyl-2(3H)-oxazolone could be used in combination with other reagents to improve the selectivity and sensitivity of mass spectrometry-based analysis techniques.
Synthesis Methods
3-Dimethylphosphinothioyl-2(3H)-oxazolone can be synthesized by reacting 3-dimethylaminopropylamine with phosphorus pentasulfide and carbon disulfide. The reaction takes place in the presence of a base, such as sodium hydroxide, and the resulting product is purified by distillation. The yield of 3-Dimethylphosphinothioyl-2(3H)-oxazolone is typically high, and the purity can be further improved by recrystallization.
Scientific Research Applications
3-Dimethylphosphinothioyl-2(3H)-oxazolone has a wide range of applications in scientific research. It is commonly used as a derivatizing agent for the analysis of volatile organic compounds (VOCs) in air samples. 3-Dimethylphosphinothioyl-2(3H)-oxazolone reacts with VOCs to form stable adducts, which can be analyzed by gas chromatography-mass spectrometry (GC-MS). This technique is widely used in environmental monitoring, food safety, and occupational health studies.
properties
CAS RN |
152645-23-3 |
|---|---|
Product Name |
3-Dimethylphosphinothioyl-2(3H)-oxazolone |
Molecular Formula |
C5H8NO2PS |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-dimethylphosphinothioyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C5H8NO2PS/c1-9(2,10)6-3-4-8-5(6)7/h3-4H,1-2H3 |
InChI Key |
HXJZCOTUNHUQCM-UHFFFAOYSA-N |
SMILES |
CP(=S)(C)N1C=COC1=O |
Canonical SMILES |
CP(=S)(C)N1C=COC1=O |
Other CAS RN |
152645-23-3 |
synonyms |
3-dimethylphosphinothioyl-2(3H)-oxazolone DMPTO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






